molecular formula C25H21BrN2O4 B4697377 2-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE

2-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE

Cat. No.: B4697377
M. Wt: 493.3 g/mol
InChI Key: VSXXGGUJNSHFKH-UHFFFAOYSA-N
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Description

2-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-d][1,2]oxazole core, which is a fused bicyclic structure incorporating nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:

    Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of the bromophenyl, methoxyphenyl, and methylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE depends on its interaction with molecular targets. This may involve:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-bromophenyl)-5-(3-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O4/c1-15-9-11-16(12-10-15)22-21-23(32-28(22)19-7-3-5-17(26)13-19)25(30)27(24(21)29)18-6-4-8-20(14-18)31-2/h3-14,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXXGGUJNSHFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)OC)ON2C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE
Reactant of Route 2
Reactant of Route 2
2-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE
Reactant of Route 3
Reactant of Route 3
2-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE
Reactant of Route 4
2-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE
Reactant of Route 5
2-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE
Reactant of Route 6
2-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE

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